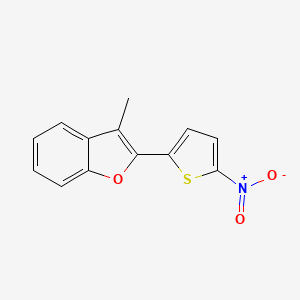

3-Methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran

Description

3-Methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at the 3-position and a 5-nitrothiophen-2-yl moiety at the 2-position. The benzofuran scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions, while the nitrothiophene group introduces strong electron-withdrawing effects. The nitro group (-NO₂) on the thiophene ring enhances polarity and may influence redox properties, making it a candidate for catalytic or pharmaceutical studies .

Properties

CAS No. |

89266-60-4 |

|---|---|

Molecular Formula |

C13H9NO3S |

Molecular Weight |

259.28 g/mol |

IUPAC Name |

3-methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran |

InChI |

InChI=1S/C13H9NO3S/c1-8-9-4-2-3-5-10(9)17-13(8)11-6-7-12(18-11)14(15)16/h2-7H,1H3 |

InChI Key |

YWFMSIWZOFNBPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=CC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohols with carboxylic acids or their derivatives.

Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Attachment of the 5-Nitrothiophen-2-yl Group: This step involves the coupling of the benzofuran core with a 5-nitrothiophene derivative.

Industrial Production Methods

Industrial production of 3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nitro Group Reduction

The 5-nitrothiophen-2-yl moiety undergoes selective reduction under catalytic hydrogenation or bioreductive conditions:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol at 50–80°C, the nitro group reduces to an amine, forming 3-methyl-2-(5-aminothiophen-2-yl)-1-benzofuran.

-

Bioreduction : In biological systems, enzymatic reduction generates reactive intermediates (e.g., nitro radicals), which interact with DNA or proteins, contributing to cytotoxicity .

Mechanistic Insight :

This reaction is critical for prodrug activation in medicinal applications .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring participates in electrophilic substitutions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran* | 78% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonated derivative | 65% |

*Further nitration is sterically hindered by the existing nitro group.

Nucleophilic Substitution

The methyl group at the 3-position undergoes halogenation under radical conditions:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light yields 3-bromomethyl-2-(5-nitrothiophen-2-yl)-1-benzofuran .

-

Chlorination : Cl₂ gas in acetic acid produces 3-chloromethyl analogs, though with lower selectivity .

Example Reaction :

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed couplings:

Cycloaddition and Annulation

The compound serves as a diene in Diels-Alder reactions:

-

With maleic anhydride in toluene at 110°C, it forms a bicyclic adduct .

-

Rh(III)-catalyzed annulation with diazo compounds yields polycyclic structures .

Key Reaction :

Functional Group Transformations

-

Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid .

-

Condensation : Reacts with hydrazines to form hydrazone derivatives, screened for antimicrobial activity .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

Biological Activation Pathways

In pharmacological contexts:

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 3-Methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran. For instance, research indicated that derivatives with nitro groups exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. A specific compound demonstrated an inhibitory concentration (IC) of 3.9 μg/mL, effectively inhibiting over 90% of bacterial growth in vitro .

Case Study: Antibacterial Screening

- Compound Tested : 5a (related structure)

- Target Bacteria : Various strains including E. coli

- Results : Significant inhibition observed, particularly against Gram-positive bacteria; however, no activity was noted against E. coli at lower concentrations.

Antitumor Properties

The potential antitumor effects of this compound have been explored through its structural analogs. Compounds with similar functional groups have shown significant growth inhibition across various cancer cell lines.

Case Study: Antitumor Activity

- Compounds Tested : Derivatives of indole-acrylonitrile and related structures

- Cell Lines : NCI-H522 (non-small cell lung cancer), HL-60 (leukemia), and others

- Results :

Leishmanicidal Activity

Another promising application is in the treatment of leishmaniasis. Compounds structurally related to this compound have been synthesized and screened for their efficacy against the Leishmania parasite.

Case Study: Leishmanicidal Screening

- Compounds Tested : Various derivatives including thiadiazole-based compounds

- Results : Compounds exhibited significant reduction in viability of L. major promastigotes, with some having IC50 values as low as 77.6 μM .

Material Science Applications

The unique structural properties of this compound lend themselves to applications in material science, particularly in the development of organic semiconductors and photonic devices due to their electronic properties.

Potential Applications

- Organic light-emitting diodes (OLEDs)

- Photovoltaic cells

- Sensors

Summary Table of Applications

| Application | Compound Tested | Target Organism/Use | Key Findings |

|---|---|---|---|

| Antibacterial | 5a | Various bacteria | Inhibition >90% at 3.9 μg/mL |

| Antitumor | Derivatives | Cancer cell lines | GI50 as low as 0.0866 μM |

| Leishmanicidal | Thiadiazole derivatives | Leishmania parasites | IC50 values down to 77.6 μM |

| Material Science | Related compounds | OLEDs, sensors | Promising electronic properties |

Mechanism of Action

The mechanism of action of 3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Benzofuran Derivatives

- Crystallographic Behavior: Unlike sulfonyl derivatives, which exhibit π-π stacking between benzofuran and phenyl rings (centroid distances: 3.689–3.826 Å) , the nitro group’s planarity may promote tighter packing but reduce solubility in nonpolar solvents.

Table 3: Bioactivity Comparisons

- However, the absence of an imidazole ring may limit aromatase inhibition compared to compound 1a .

Physicochemical Properties

Table 4: Physical Properties

- The nitro group’s polarity may improve aqueous solubility compared to sulfonyl derivatives but could also increase photodegradation risk.

Biological Activity

Overview

3-Methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran is a heterocyclic compound characterized by a unique substitution pattern that enhances its chemical and biological properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

- CAS Number : 89266-60-4

- Molecular Formula : C13H9NO3S

- Molecular Weight : 259.28 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=C(OC2=CC=CC=C12)C3=CC=C(S3)N+[O-]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various pathways. The nitro group and the benzofuran core are crucial for its reactivity and biological effects, which may include:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Activity : Its structure suggests possible efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structures have exhibited significant cytotoxicity against various cancer cell lines, including:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| HL-60 (Leukemia) | 0.0244 | 0.0866 |

| NCI-H522 (Lung) | 0.554 | 0.554 |

| COLO 205 (Colon) | 0.15 | 0.403 |

| OVCAR-3 (Ovarian) | 0.955 | 0.955 |

| MDA-MB-468 (Breast) | 0.826 | 0.826 |

These findings suggest that compounds with the nitrothiophene substitution exhibit potent anticancer properties, making them candidates for further development in cancer therapy .

Antimicrobial Activity

In terms of antimicrobial efficacy, compounds similar to this compound have demonstrated activity against multidrug-resistant strains of bacteria:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 16 |

| Escherichia coli | >256 |

| Streptococcus pneumoniae | <64 |

These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Case Study: Anticancer Efficacy

A study focused on the anticancer activity of related compounds showed that those with a similar nitrothiophene moiety exhibited remarkable potency against multiple cancer cell lines, particularly in leukemia and lung cancer models. The study utilized an MTT assay to evaluate cell viability post-treatment, comparing the effects of these compounds with standard chemotherapeutic agents like cisplatin .

Case Study: Antimicrobial Resistance

Another investigation highlighted the effectiveness of compounds bearing the nitro group against resistant strains of Staphylococcus aureus, demonstrating their potential as therapeutic agents in treating infections caused by multidrug-resistant pathogens .

Q & A

Q. What are the established synthetic routes for 3-Methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran, and how do reaction conditions influence yield?

The synthesis often involves multi-step strategies, such as:

- Cascade reactions : For benzofuran derivatives, a [3,3]-sigmatropic rearrangement followed by aromatization is a common approach (e.g., using NaH/THF for deprotonation and cyclization) .

- Substitution reactions : Introducing the 5-nitrothiophen-2-yl group may require Suzuki-Miyaura coupling or electrophilic aromatic substitution under controlled pH and temperature.

- Nitro-group installation : Nitration of thiophene precursors using HNO₃/H₂SO₄ or milder nitrating agents to avoid over-oxidation. Yield optimization relies on solvent choice (e.g., dry THF for moisture-sensitive steps) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : The gold standard for confirming molecular geometry. Programs like SHELX and WinGX are used for refinement, with anisotropic displacement parameters modeled for accuracy .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish aromatic (δ 6.5–8.5 ppm) and nitro-group environments.

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and benzofuran C-O-C (1250–1150 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. What are the key reactivity patterns of the nitrothiophene and benzofuran moieties?

- Nitrothiophene :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine, altering electronic properties.

- Electrophilic substitution : The nitro group directs incoming electrophiles to meta-positions on the thiophene ring.

- Benzofuran :

- Oxidation : Ozonolysis cleaves the furan ring, forming dicarbonyl intermediates.

- Functionalization : Lithiation at the 3-methyl position enables alkylation or carboxylation .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., bond-length deviations in X-ray vs. DFT-optimized structures) arise from:

- Dynamic effects : X-ray captures static crystal packing, while NMR reflects solution-state conformers. Use variable-temperature NMR to probe flexibility.

- Disorder modeling : Refine crystallographic data with SHELXL’s PART instruction to account for disordered atoms .

- Complementary methods : Pair XRD with solid-state NMR or Raman spectroscopy to validate electronic environments .

Q. What strategies optimize synthetic routes for scale-up while maintaining purity?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic nitration steps.

- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to remove nitro-byproducts.

- In-line analytics : Implement PAT (Process Analytical Technology) with UV/IR probes for real-time monitoring .

Q. How can computational methods predict the compound’s electronic properties and bioactivity?

- DFT calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, predicting redox behavior (e.g., nitro group reduction potential).

- Molecular docking : Screen against targets like cytochrome P450 or kinases using AutoDock Vina. The benzofuran’s planarity and nitro group’s electron-withdrawing effects influence binding .

Q. What are the challenges in characterizing polymorphs or solvates of this compound?

- PXRD vs. SCXRD : Powder XRD identifies polymorphs, but single-crystal data (via SHELXD) resolves precise lattice parameters .

- Thermogravimetric analysis (TGA) : Detect solvates by mass loss upon heating.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O nitro contacts) using CrystalExplorer .

Methodological Guidance

- For crystallographic refinement : Use SHELXL with the TWIN/BASF commands for twinned crystals and ISOR restraints for thermal motion .

- For synthetic troubleshooting : Compare HPLC retention times and HRMS with intermediates to identify incomplete reactions .

- For bioactivity studies : Prioritize ADMET predictions (e.g., SwissADME) to assess nitro group toxicity risks before in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.